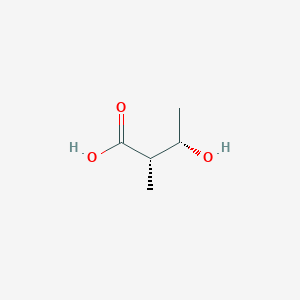

(2S,3S)-3-hydroxy-2-methylbutanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Hydroxy-2-methyl-[S-(R, R)]-butanoic acid, also known as [s-(r, r)]-3-hydroxy-2-methyl-butanoate, belongs to the class of organic compounds known as hydroxy fatty acids. These are fatty acids in which the chain bears a hydroxyl group. 3-Hydroxy-2-methyl-[S-(R, R)]-butanoic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 3-Hydroxy-2-methyl-[S-(R, R)]-butanoic acid has been primarily detected in urine. Within the cell, 3-hydroxy-2-methyl-[S-(R, R)]-butanoic acid is primarily located in the cytoplasm and adiposome.

Aplicaciones Científicas De Investigación

Nutritional Applications

1. Muscle Health and Exercise Performance

HMB is widely recognized for its role in muscle health, particularly in the context of exercise and recovery. Research indicates that HMB supplementation can reduce muscle protein breakdown and enhance muscle mass in individuals engaged in resistance training.

- Case Study : A study involving elderly participants showed that HMB supplementation led to a significant increase in lean body mass and a reduction in markers of muscle damage post-exercise. Participants taking 3 grams of HMB daily experienced improved strength and functional performance compared to the placebo group .

| Study | Population | Dosage | Duration | Outcome |

|---|---|---|---|---|

| 1 | Elderly | 3 g/day | 12 weeks | Increased lean mass, reduced muscle damage |

| 2 | Athletes | 3 g/day | 8 weeks | Enhanced strength and recovery |

2. Weight Management

HMB has been studied for its potential role in weight management by promoting fat loss while preserving lean muscle mass. This dual effect is particularly beneficial for individuals on caloric restriction diets.

- Case Study : In a clinical trial with overweight adults, those supplemented with HMB showed a greater reduction in body fat percentage compared to controls, while maintaining muscle mass .

Pharmaceutical Applications

1. Potential Therapeutic Uses

HMB has been investigated for its therapeutic potential in various medical conditions, including cachexia (muscle wasting), chronic obstructive pulmonary disease (COPD), and certain cancers.

- Case Study : A randomized controlled trial assessed the effects of HMB on patients with COPD. Results indicated that HMB supplementation improved respiratory muscle strength and overall physical function .

| Condition | Study Type | Findings |

|---|---|---|

| Cachexia | RCT | Improved weight gain and muscle function |

| COPD | RCT | Enhanced respiratory muscle strength |

Biochemical Research

1. Biosynthesis Studies

Research into the biosynthetic pathways involving HMB has provided insights into fatty acid metabolism. Studies have shown that HMB can serve as an intermediate in the synthesis of other biologically important compounds.

- Case Study : Investigations revealed that HMB is synthesized from leucine via several enzymatic steps, highlighting its role as a metabolic intermediate in amino acid metabolism .

Industrial Applications

1. Cosmetic Industry

HMB is being explored for its potential use in cosmetic formulations due to its moisturizing properties and ability to promote skin health.

Propiedades

Número CAS |

84567-98-6 |

|---|---|

Fórmula molecular |

C5H10O3 |

Peso molecular |

118.13 g/mol |

Nombre IUPAC |

(2S,3S)-3-hydroxy-2-methylbutanoic acid |

InChI |

InChI=1S/C5H10O3/c1-3(4(2)6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t3-,4-/m0/s1 |

Clave InChI |

VEXDRERIMPLZLU-IMJSIDKUSA-N |

SMILES |

CC(C(C)O)C(=O)O |

SMILES isomérico |

C[C@@H]([C@H](C)O)C(=O)O |

SMILES canónico |

CC(C(C)O)C(=O)O |

Descripción física |

Solid |

Sinónimos |

[S-(R*,R*)]-3-Hydroxy-2-methylbutanoic Acid; 2S,3S-Nilic Acid |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.